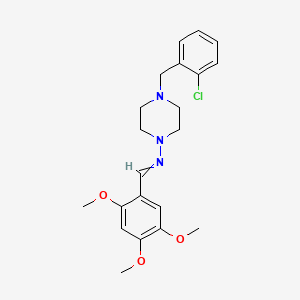![molecular formula C16H13BrN4OS4 B11666882 2-{[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N'-[(E)-(5-bromothiophen-2-yl)methylidene]acetohydrazide](/img/structure/B11666882.png)
2-{[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N'-[(E)-(5-bromothiophen-2-yl)methylidene]acetohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-{[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N’-[(E)-(5-bromothiophen-2-yl)methylidene]acetohydrazide is a complex organic compound that belongs to the class of thiadiazole derivatives This compound is characterized by the presence of a thiadiazole ring, a benzylsulfanyl group, and a bromothiophenyl moiety
Vorbereitungsmethoden
Syntheserouten und Reaktionsbedingungen
Die Synthese von 2-{[5-(Benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N’-[(E)-(5-Bromthiophen-2-yl)methyliden]acetohydrazid umfasst in der Regel mehrere Schritte:
Bildung des Thiadiazolrings: Der erste Schritt beinhaltet die Cyclisierung geeigneter Vorläufer zur Bildung des 1,3,4-Thiadiazolrings. Dies kann durch Reaktion von Thiosemicarbazid mit Schwefelkohlenstoff unter basischen Bedingungen erreicht werden.
Einführung der Benzylsulfanylgruppe: Der Thiadiazolring wird dann durch nukleophile Substitutionsreaktionen mit einer Benzylsulfanylgruppe funktionalisiert.
Bildung der Acetohydrazid-Einheit: Die Acetohydrazid-Einheit wird durch Reaktion des Zwischenprodukts mit Essigsäureanhydrid und Hydrazinhydrat eingeführt.
Kondensation mit Bromthiophenylaldehyd: Der letzte Schritt beinhaltet die Kondensation des Acetohydrazid-Zwischenprodukts mit 5-Bromthiophen-2-carbaldehyd unter sauren Bedingungen, um die Zielverbindung zu erhalten.
Industrielle Produktionsmethoden
Die industrielle Produktion dieser Verbindung würde wahrscheinlich ähnlichen Syntheserouten folgen, jedoch in größerem Maßstab. Die Optimierung der Reaktionsbedingungen, wie z. B. Temperatur, Druck und Lösungsmittelauswahl, wäre entscheidend, um die Ausbeute und Reinheit zu maximieren. Durchflussreaktoren und automatisierte Syntheseplattformen könnten eingesetzt werden, um die Effizienz und Skalierbarkeit zu verbessern.
Analyse Chemischer Reaktionen
Arten von Reaktionen
Oxidation: Die Verbindung kann Oxidationsreaktionen eingehen, insbesondere an den Sulfanylgruppen, was zur Bildung von Sulfoxiden oder Sulfonen führt.
Reduktion: Reduktionsreaktionen können auf die Nitrogruppen oder andere reduzierbare Funktionalitäten im Molekül abzielen.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid, m-Chlorperbenzoesäure und Kaliumpermanganat.
Reduktion: Als Reduktionsmittel können Natriumborhydrid, Lithiumaluminiumhydrid und katalytische Hydrierung verwendet werden.
Substitution: Nukleophile wie Amine, Thiole und Alkoxide können unter basischen oder neutralen Bedingungen eingesetzt werden.
Hauptprodukte
Oxidation: Sulfoxide und Sulfone.
Reduktion: Amine und Alkohole.
Substitution: Verschiedene substituierte Thiadiazol-Derivate.
Wissenschaftliche Forschungsanwendungen
Chemie
Katalyse: Die Verbindung kann als Ligand in der Koordinationschemie dienen und verschiedene katalytische Prozesse ermöglichen.
Materialwissenschaften: Sie kann bei der Synthese von fortschrittlichen Materialien mit einzigartigen elektronischen und optischen Eigenschaften eingesetzt werden.
Biologie
Antimikrobielle Aktivität: Die Verbindung hat sich als potenzielles antimikrobielles Mittel erwiesen, das das Wachstum verschiedener bakterieller und Pilzstämme hemmt.
Krebsforschung: Vorläufige Studien deuten darauf hin, dass sie zytotoxische Wirkungen gegen bestimmte Krebszelllinien aufweisen kann.
Medizin
Arzneimittelentwicklung: Die Strukturmerkmale der Verbindung machen sie zu einem Kandidaten für die Arzneimittelentwicklung, insbesondere bei der Entwicklung von Inhibitoren für bestimmte Enzyme oder Rezeptoren.
Industrie
Landwirtschaft: Aufgrund ihrer bioaktiven Eigenschaften kann sie als Pestizid oder Herbizid untersucht werden.
Pharmazeutika: Die Verbindung kann als Zwischenprodukt bei der Synthese komplexerer pharmazeutischer Wirkstoffe eingesetzt werden.
Wirkmechanismus
Der Wirkmechanismus von 2-{[5-(Benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N’-[(E)-(5-Bromthiophen-2-yl)methyliden]acetohydrazid beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen. Der Thiadiazolring und die Sulfanylgruppen können mit Enzymen und Rezeptoren interagieren und deren Aktivität modulieren. Die Verbindung kann die Enzymaktivität hemmen, indem sie an die aktive Stelle oder allosterische Stellen bindet, was zu veränderten zellulären Prozessen führt. Darüber hinaus kann die Bromthiophenyl-Einheit die Bindungsaffinität und Spezifität der Verbindung verbessern.
Wissenschaftliche Forschungsanwendungen
Chemistry
Catalysis: The compound can serve as a ligand in coordination chemistry, facilitating various catalytic processes.
Materials Science: It can be used in the synthesis of advanced materials with unique electronic and optical properties.
Biology
Antimicrobial Activity: The compound has shown potential as an antimicrobial agent, inhibiting the growth of various bacterial and fungal strains.
Anticancer Research: Preliminary studies suggest that it may exhibit cytotoxic effects against certain cancer cell lines.
Medicine
Drug Development: The compound’s structural features make it a candidate for drug development, particularly in designing inhibitors for specific enzymes or receptors.
Industry
Agriculture: It can be explored as a pesticide or herbicide due to its bioactive properties.
Pharmaceuticals: The compound can be used as an intermediate in the synthesis of more complex pharmaceutical agents.
Wirkmechanismus
The mechanism of action of 2-{[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N’-[(E)-(5-bromothiophen-2-yl)methylidene]acetohydrazide involves its interaction with specific molecular targets. The thiadiazole ring and sulfanyl groups can interact with enzymes and receptors, modulating their activity. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, leading to altered cellular processes. Additionally, the bromothiophenyl moiety can enhance the compound’s binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- 2-{[5-(4-Chlorphenyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N’-[(E)-(4-Dimethylaminophenyl)methyliden]acetohydrazid
- 2-{[5-(4-Bromphenyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N’-[(E)-(4-Ethylphenyl)methyliden]acetohydrazid
Einzigartigkeit
Strukturmerkmale: Das Vorhandensein sowohl von Benzylsulfanyl- als auch von Bromthiophenylgruppen im gleichen Molekül ist einzigartig und verleiht ihm besondere chemische und biologische Eigenschaften.
Reaktivität: Die Fähigkeit der Verbindung, verschiedene chemische Reaktionen wie Oxidation, Reduktion und Substitution einzugehen, macht sie für synthetische Anwendungen vielseitig einsetzbar.
Biologische Aktivität: Ihr potenzielles antimikrobielles und krebshemmendes Potenzial unterscheidet sie von anderen ähnlichen Verbindungen, was sie zu einem wertvollen Kandidaten für weitere Forschung macht.
Eigenschaften
Molekularformel |
C16H13BrN4OS4 |
|---|---|
Molekulargewicht |
485.5 g/mol |
IUPAC-Name |
2-[(5-benzylsulfanyl-1,3,4-thiadiazol-2-yl)sulfanyl]-N-[(E)-(5-bromothiophen-2-yl)methylideneamino]acetamide |
InChI |
InChI=1S/C16H13BrN4OS4/c17-13-7-6-12(25-13)8-18-19-14(22)10-24-16-21-20-15(26-16)23-9-11-4-2-1-3-5-11/h1-8H,9-10H2,(H,19,22)/b18-8+ |
InChI-Schlüssel |
QLTJRLMIIUCALP-QGMBQPNBSA-N |
Isomerische SMILES |
C1=CC=C(C=C1)CSC2=NN=C(S2)SCC(=O)N/N=C/C3=CC=C(S3)Br |
Kanonische SMILES |
C1=CC=C(C=C1)CSC2=NN=C(S2)SCC(=O)NN=CC3=CC=C(S3)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N'-[(E)-pyridin-3-ylmethylidene]acetohydrazide](/img/structure/B11666805.png)
![6-[(2E)-2-{2-[(4-chlorophenyl)sulfanyl]benzylidene}hydrazinyl]-N,N'-diphenyl-1,3,5-triazine-2,4-diamine](/img/structure/B11666825.png)
![3-[(E)-{2-[4,6-di(morpholin-4-yl)-1,3,5-triazin-2-yl]hydrazinylidene}methyl]-1H-indole](/img/structure/B11666830.png)
![4-{(E)-[({[5-(3,4-Dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-YL]sulfanyl}acetyl)hydrazono]methyl}-2-methoxyphenyl acetate](/img/structure/B11666844.png)

![5-[(2-Hydroxy-3-methoxyphenyl)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B11666856.png)
![2-(1,3-benzoxazol-2-ylsulfanyl)-N'-{(3Z)-5-bromo-1-[(4-methylpiperazin-1-yl)methyl]-2-oxo-1,2-dihydro-3H-indol-3-ylidene}acetohydrazide](/img/structure/B11666864.png)
![(5Z)-5-(3-bromo-5-methoxy-4-{2-[2-(prop-2-en-1-yl)phenoxy]ethoxy}benzylidene)-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11666876.png)
![N'-[(1Z)-1-(4-methoxyphenyl)ethylidene]-2,5-dimethylfuran-3-carbohydrazide](/img/structure/B11666880.png)
![(2E)-2-{[5-(4-nitrophenyl)furan-2-yl]methylidene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B11666884.png)
![2-{4-[2-(2H-benzotriazol-2-yl)-4-methylphenoxy]-3-nitrophenyl}quinoxaline](/img/structure/B11666888.png)
![(5Z)-5-{[1-(4-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-1-(4-fluorophenyl)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11666891.png)

![10-(4-bromophenyl)-3-butylpyrimido[4,5-b]quinoline-2,4(3H,10H)-dione](/img/structure/B11666899.png)
